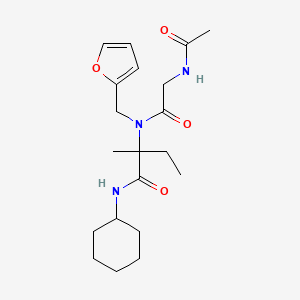
N-acetylglycyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetylglycyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide is a complex organic compound with the molecular formula C20H31N3O4 This compound is characterized by the presence of an acetyl group, a glycyl group, a cyclohexyl group, and a furan-2-ylmethyl group attached to an isovalinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglycyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of N-acetylglycine: This can be achieved by acetylation of glycine using acetic anhydride under basic conditions.
Furan-2-ylmethylation: The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using furan and an appropriate alkylating agent.
Isovalinamide Formation: The final step involves the formation of the isovalinamide backbone through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-acetylglycyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-acetylglycyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-acetylglycyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-acetylglycyl-N-cyclohexyl-N~2~-(2-thienylmethyl)isovalinamide: Similar structure but with a thienyl group instead of a furan group.
N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: Contains a cyclohexyl group and is used in different chemical applications.
Uniqueness
N-acetylglycyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. The furan ring’s electron-rich nature allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H31N3O4 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)-(furan-2-ylmethyl)amino]-N-cyclohexyl-2-methylbutanamide |
InChI |
InChI=1S/C20H31N3O4/c1-4-20(3,19(26)22-16-9-6-5-7-10-16)23(14-17-11-8-12-27-17)18(25)13-21-15(2)24/h8,11-12,16H,4-7,9-10,13-14H2,1-3H3,(H,21,24)(H,22,26) |
InChI Key |
ODNQLFBTUIQTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CO2)C(=O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















